2-((2-Chloro-4-nitrophenoxy)methyl)thiazole

Overview

Description

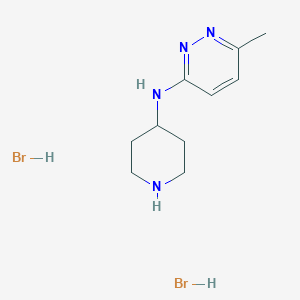

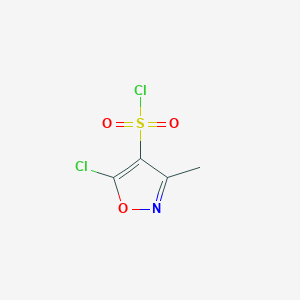

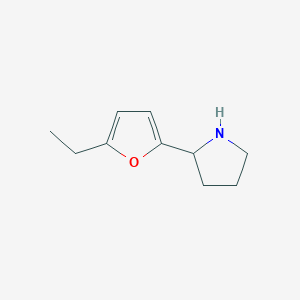

“2-((2-Chloro-4-nitrophenoxy)methyl)thiazole” is a chemical compound with the molecular formula C10H7ClN2O3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Molecular Structure Analysis

The molecular structure of “2-((2-Chloro-4-nitrophenoxy)methyl)thiazole” consists of a thiazole ring attached to a nitrophenol group via a methylene bridge . The presence of the nitro group and the chlorine atom may significantly influence the compound’s reactivity.Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

Thiazole derivatives, including 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole, have been studied for their potential as antimicrobial agents. These compounds can be designed to target specific bacterial strains, offering a pathway to develop new antibiotics that can help combat antibiotic resistance .

Agriculture: Agrochemicals

In the agricultural sector, thiazole compounds are utilized in the synthesis of agrochemicals. Their application ranges from pesticides to plant growth regulators, providing essential tools for crop protection and yield improvement .

Material Science: Photographic Sensitizers

Thiazoles are used as photographic sensitizers due to their ability to respond to light. This property is particularly useful in the development of photographic materials and imaging technologies .

Chemical Industry: Vulcanization Accelerators

The chemical industry employs thiazoles as vulcanization accelerators in the production of rubber. This application is critical for enhancing the durability and elasticity of rubber products .

Medical Research: Anticancer Research

Thiazole derivatives are being explored for their anticancer properties. Research indicates that these compounds may inhibit the growth of cancer cells, making them valuable in the development of new cancer therapies .

Neuroscience: Neuroprotective Drugs

The neuroprotective potential of thiazole compounds is another area of interest. They are investigated for their ability to protect nerve cells from damage, which is crucial for treating neurodegenerative diseases .

Cosmetics: Sunscreens

Due to their ability to absorb ultraviolet (UV) light, thiazoles are incorporated into sunscreen formulations. They help in protecting the skin from harmful UV radiation, reducing the risk of skin cancer .

Food Industry: Food Preservatives

Thiazole derivatives can act as food preservatives by inhibiting the growth of spoilage-causing microorganisms. This application ensures the safety and extends the shelf life of food products .

Future Directions

The future directions for research on “2-((2-Chloro-4-nitrophenoxy)methyl)thiazole” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of activities exhibited by thiazole derivatives, these compounds may have potential applications in the development of new therapeutic agents .

properties

IUPAC Name |

2-[(2-chloro-4-nitrophenoxy)methyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3S/c11-8-5-7(13(14)15)1-2-9(8)16-6-10-12-3-4-17-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWZCMTVRFLATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694756 | |

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole | |

CAS RN |

851545-78-3 | |

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methoxyphenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1423102.png)

![Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide](/img/structure/B1423103.png)

![[4-(Oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1423121.png)